![molecular formula C22H19N3O5 B555936 DL-Norleucine CAS No. 616-06-8](/img/structure/B555936.png)
DL-Norleucine
Overview
Description
DL-Norleucine is an alpha-amino acid that is caproic acid substituted by an amino group at position 2 . It is a nonsulfur analogue of methionine that stimulates the synthesis of cephalosporin C .
Synthesis Analysis
DL-Norleucine can be synthesized from 1-Bromobutane and Ethyl N-(diphenylmethylene)glycinate . The synthesis involves multiple steps and conditions, including the use of hydrogen chloride, potassium carbonate, and tetrabutylammonium bromide .
Molecular Structure Analysis
The molecular formula of DL-Norleucine is C6H13NO2 . It has an average mass of 131.173 Da and a monoisotopic mass of 131.094635 Da . The structure of DL-Norleucine is also available as a 2D Mol file .
Physical And Chemical Properties Analysis
DL-Norleucine has a density of 1.0±0.1 g/cm3, a boiling point of 234.0±23.0 °C at 760 mmHg, and a flash point of 95.3±22.6 °C . It has a molar refractivity of 34.9±0.3 cm3, a polar surface area of 63 Å2, and a molar volume of 126.3±3.0 cm3 .
Scientific Research Applications
Antibiotic Production : DL-Norleucine stimulates the synthesis of cephalosporin C, an antibiotic, in Cephalosporium acremonium. It acts similarly to methionine, indicating that their stimulation mechanism is the same and not related to sulfur donation for antibiotic formation (Drew & Demain, 1973).
Metabolic Studies : Comparative metabolic studies of DL-norleucine and other amino acids like leucine and norvaline revealed differences in their oxidation rates and metabolic pathways. Norleucine is not incorporated into body protein, highlighting its role as an unnatural amino acid (Ul Hassan & Greenberg, 1952).
Mycelial Fragmentation : DL-Norleucine influences hyphal fragmentation in Cephalosporium acremonium, mimicking the effect of methionine on arthrospore formation. This suggests its role in cellular processes apart from sulfur donation (Drew, Winstanley, & Demain, 1976).
Polymorphic Transitions : Studies on polymorphic transitions in DL-norleucine crystals suggest that these transitions involve cooperative movements of bilayers over large energy barriers. This research contributes to understanding solid-state transformations in molecular crystals (van den Ende et al., 2015).
Protein and Enzyme Studies : DL-Norleucine was used to investigate the inactivation of pepsin by diazoacetyl-norleucine methyl ester. This research sheds light on the interaction between specific amino acids and enzymes (Rajagopalan, Stein, & Moore, 1966).
Radiation-Induced Degradation : Research on the radiation-induced degradation of DL-norleucine, among other amino acids, showed the formation of carboxylic acids, ammonia, amines, carbon dioxide, and other compounds. This adds to the understanding of radiation effects on biological molecules (Gejvall & Löfroth, 1975).
Growth Studies in Rats : The impact of DL-norleucine on the growth of white rats was explored, particularly its antagonistic effect on leucine utilization. This helps in understanding the dietary effects of amino acids (Rechcigl, Williams, & Loosli, 1959).
Synthesis of Fluorescent Amino Acids : DL-Norleucine was used in the synthesis of fluorescence-labeled amino acids and peptides, contributing to the field of molecular labeling and tracking (Mega, Hamazume, & Ikenaka, 1988).
Impact on Valine Uptake : DL-Norleucine affected the uptake of valine in Acremonium chrysogenum, a fungus used in antibiotic production. This highlights its role in amino acid transport and metabolism (Alonso & Luengo, 1987).
Martensitic Transformations : DL-Norleucine crystals were studied for martensitic transformations, which are significant for technological applications, such as tiny machines. This research aids in understanding organic crystal transformations (Anwar, Tuble, & Kendrick, 2007).
properties
IUPAC Name |
2-aminohexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQKBLKVPFOOQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861874 | |
Record name | (+/-)-Norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Norleucine | |
CAS RN |
616-06-8, 327-57-1 | |
Record name | (±)-Norleucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=616-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Norleucine, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-Norleucine | |
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Record name | L-Norleucine | |
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Record name | L-Norleucine | |
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Record name | Norleucine | |
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Record name | (+/-)-Norleucine | |
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Record name | DL-norleucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.512 | |
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Record name | NORLEUCINE, (±)- | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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